molecular formula C15H12ClN3O B071113 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One CAS No. 175201-63-5

1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One

Cat. No.: B071113
CAS No.: 175201-63-5
M. Wt: 285.73 g/mol
InChI Key: VCZCNKURKQUDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prudomestin: (CAS No3,5,7-trihydroxy-4’,8-dimethoxyflavone , is an organic compound. It is isolated from the heartwood of Prunus domestica. Prudomestin exhibits potent inhibition of xanthine oxidase (XO) activity, with an IC50 of approximately 6 µM .

Scientific Research Applications

Prudomestin’s applications span several scientific fields:

    Chemistry: Researchers may investigate its reactivity, stability, and potential as a building block for other compounds.

    Biology: Prudomestin might interact with biological systems, affecting enzymes or cellular processes.

    Medicine: Its XO inhibition activity could be relevant for gout treatment or other conditions.

    Industry: Prudomestin may find applications in the pharmaceutical or cosmetic industries.

Mechanism of Action

Target of Action

The primary targets of the compound “1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One” are currently unknown. The compound is a type of chemical entity

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential mode of action for this compound.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could affect a wide range of biochemical pathways.

Preparation Methods

The synthetic routes for Prudomestin are not extensively documented. its isolation from Prunus domestica suggests a natural origin. Industrial production methods may involve extraction and purification from plant material.

Chemical Reactions Analysis

Prudomestin likely undergoes various chemical reactions. Here are some possibilities:

    Oxidation: Prudomestin could participate in oxidation reactions.

    Reduction: Reduction reactions may also be relevant.

    Substitution: Substitution reactions could modify its structure.

Common reagents and conditions for these reactions remain to be fully explored. The major products formed from these reactions would depend on the specific reaction pathways.

Comparison with Similar Compounds

While Prudomestin’s uniqueness is notable, it’s essential to compare it with related compounds. Unfortunately, specific similar compounds are not mentioned in the available literature.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZCNKURKQUDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350391
Record name 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-63-5
Record name 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.